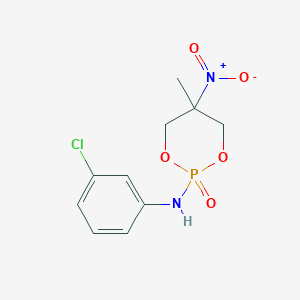
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinan ring, a chloroaniline group, and an azane oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide typically involves the reaction of 3-chloroaniline with a phosphinic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxido group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction may produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its unique structure allows for selective targeting of specific enzymes, reducing the risk of side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Unique due to its specific combination of functional groups.
(2-(3-Bromoanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Similar structure but with a bromo group instead of a chloro group.
(2-(3-Fluoroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Contains a fluoro group, leading to different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications, from synthetic chemistry to drug development.
Propriétés
Numéro CAS |
20933-92-0 |
|---|---|
Formule moléculaire |
C10H12ClN2O5P |
Poids moléculaire |
306.64 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H12ClN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-4-2-3-8(11)5-9/h2-5H,6-7H2,1H3,(H,12,16) |
Clé InChI |
QQVBDURDWCTDJS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


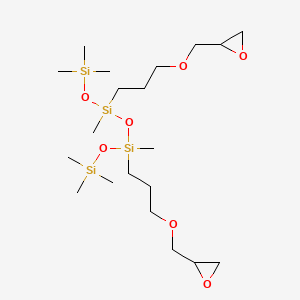
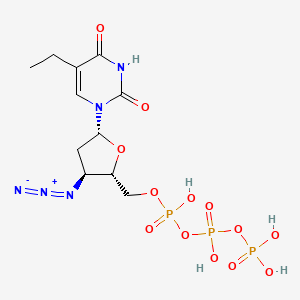
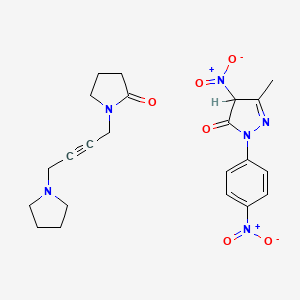
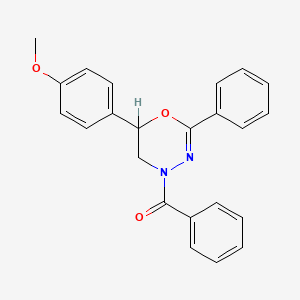
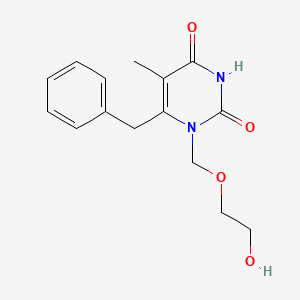
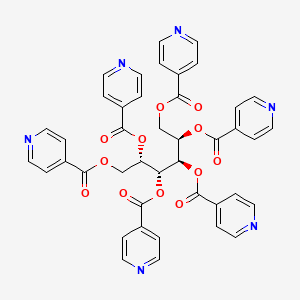
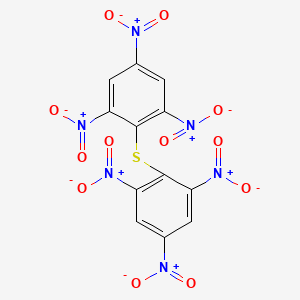
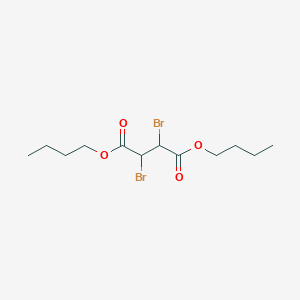
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
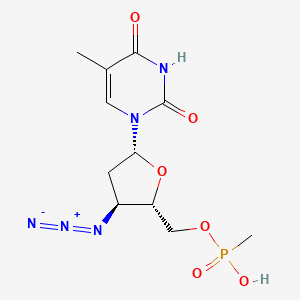

![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
